3-Nitroacrylic acid methyl ester
Overview
Description
3-Nitroacrylic acid methyl ester is an organic compound that falls under the category of nitrate esters . Nitrate esters are organic functional groups with the formula R−ONO2, where R stands for any organyl group . They are the esters of nitric acid and alcohols . The molecule of 3-Nitroacrylic acid methyl ester contains a total of 14 atoms, including 5 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It has 13 bonds in total, including 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 nitro group (aliphatic) .
Synthesis Analysis
The synthesis of 3-Nitroacrylic acid methyl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of 3-Nitroacrylic acid methyl ester includes 13 bonds in total, 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 ester (aliphatic), and 1 nitro group (aliphatic) . The molecular weight of similar esters can be obtained through mass spectrometry .
Chemical Reactions Analysis
Esters, including 3-Nitroacrylic acid methyl ester, can undergo various chemical reactions. For instance, esters can be converted into alcohols through the Grignard reaction . In this reaction, esters react with 2 equivalents of a Grignard reagent to yield a tertiary alcohol .
Safety And Hazards
While specific safety and hazard information for 3-Nitroacrylic acid methyl ester was not found, general precautions for handling esters include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
While specific future directions for 3-Nitroacrylic acid methyl ester were not found, there is a growing interest in the sustainable production and catalytic transformations of fatty acid methyl esters . This suggests that there may be potential for future research and development in the field of esters, including 3-Nitroacrylic acid methyl ester.
properties
IUPAC Name |
methyl (E)-3-nitroprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c1-9-4(6)2-3-5(7)8/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZCRDHFYPVIRT-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroacrylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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